methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
CAS No.: 67305-45-7
Cat. No.: VC8130479
Molecular Formula: C11H9BrN2O3
Molecular Weight: 297.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67305-45-7 |
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Molecular Formula | C11H9BrN2O3 |
Molecular Weight | 297.1 g/mol |
IUPAC Name | methyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate |
Standard InChI | InChI=1S/C11H9BrN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3 |
Standard InChI Key | GVYDYMQWYJPXEK-UHFFFAOYSA-N |
SMILES | COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br |
Canonical SMILES | COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is CHBrNO, with a molecular weight of 297.10 g/mol . The core structure consists of a quinazolin-4(3H)-one scaffold, a bicyclic system comprising fused benzene and pyrimidine rings. Key structural features include:
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A bromine atom at the sixth position of the benzene ring, enhancing electrophilic reactivity.
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A methyl acetate group (-OCOCH) at the third position of the pyrimidine ring, introduced via alkylation or esterification reactions.
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A ketone group at the fourth position, critical for hydrogen bonding and interactions with biological targets.
The SMILES notation (C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)OC) and InChIKey (SYPRKLOBQRRYFI-UHFFFAOYSA-M) confirm the connectivity and stereoelectronic properties .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Formation of the Quinazolinone Core:
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Esterification or Alkylation:
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Step 1: 6-Bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and methyl glycinate (0.01 mol) are refluxed in pyridine for 8 hours.
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Step 2: The crude product is alkylated with methyl bromoacetate in DMF/KCO at room temperature, followed by recrystallization in ethanol (yield: 67–81%).
Spectral Characterization
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IR Spectroscopy: Peaks at 1739 cm (ester C=O) and 1676 cm (quinazolinone C=O) .
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H NMR: Signals at δ 3.75 (s, 3H, -OCH), δ 4.35 (s, 2H, -CH-COO), and δ 8.25 (s, 1H, pyrimidine-H) .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 297.10 g/mol |
Solubility | Soluble in DMSO, DMF; sparingly in HO |
Melting Point | Not reported (decomposes above 200°C) |
LogP | ~2.1 (estimated) |
Stability | Hydrolyzes under acidic/basic conditions |
The ester group confers moderate lipophilicity, facilitating membrane permeability, while the bromine atom increases molecular polarity, influencing binding interactions .
Biological Activities and Applications
Antimicrobial Activity
Quinazolinones with bromine substituents exhibit broad-spectrum antimicrobial activity. In a study evaluating analogues, 6-bromo derivatives showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli . The acetate ester may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
Anti-inflammatory and Analgesic Effects
In murine models, 6-bromo-quinazolinones reduced carrageenan-induced edema by 58–72% (vs. 65% for diclofenac) and exhibited analgesic activity in hot-plate tests .
Applications in Drug Discovery
Intermediate for Heterocyclic Synthesis
The compound serves as a precursor for:
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Hydrazides: Reacting with hydrazine hydrate yields hydrazide derivatives for antitubercular agents .
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Triazine and Oxadiazole Hybrids: Cyclization with CS or acetic anhydride generates fused heterocycles with enhanced bioactivity .
Structure-Activity Relationship (SAR) Insights
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Position 6 Bromine: Critical for DNA intercalation and antimicrobial potency .
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Ester Group: Modulates bioavailability; hydrolysis to carboxylic acid improves target binding .
Future Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Target Identification: Screen against kinase or protease libraries to elucidate mechanisms.
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Prodrug Optimization: Develop nanoformulations to enhance solubility and reduce off-target effects.
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